ThioLox
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Overview
Description
ThioLox is a novel thiophene-based inhibitor of the enzyme 15-lipoxygenase-1 (15-LOX-1). This compound has garnered significant attention due to its dual anti-inflammatory and neuroprotective properties. This compound is particularly noted for its ability to inhibit pro-inflammatory gene expression and protect neuronal cells from oxidative stress and damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: ThioLox is synthesized using a combination of Substitution Oriented Screening (SOS) and Multi-Component Chemistry (MCR). The synthetic route involves the formation of a thiophene ring substituted with various functional groups to enhance its inhibitory activity against 15-LOX-1 .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis typically involves standard organic synthesis techniques, including the use of solvents like dimethyl sulfoxide (DMSO) and ethanol for solubility and purification .
Chemical Reactions Analysis
Types of Reactions: ThioLox undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Substitution: this compound can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Halogenating agents or electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
ThioLox has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying thiophene-based inhibitors and their interactions with enzymes.
Biology: Investigated for its role in inhibiting pro-inflammatory gene expression and protecting neuronal cells from oxidative stress.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and neurodegenerative disorders.
Industry: Utilized in the development of new anti-inflammatory and neuroprotective drugs
Mechanism of Action
ThioLox exerts its effects by competitively inhibiting the enzyme 15-lipoxygenase-1 (15-LOX-1). This inhibition prevents the formation of pro-inflammatory mediators and reduces oxidative stress in neuronal cells. The compound interacts non-covalently with the active site of 15-LOX-1, leading to a decrease in the enzyme’s activity .
Comparison with Similar Compounds
Thiophene-based inhibitors: Other thiophene derivatives that inhibit 15-LOX-1.
Non-thiophene inhibitors: Compounds like nordihydroguaiaretic acid (NDGA) and zileuton.
Uniqueness of ThioLox: this compound stands out due to its superior physicochemical properties, including higher solubility and stability compared to other 15-LOX-1 inhibitors. Additionally, this compound has demonstrated strong neuroprotective effects, making it a promising candidate for treating neurodegenerative diseases .
Properties
IUPAC Name |
2-amino-N-butyl-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-3-9-17-15(18)12-10-13(19-14(12)16)11-7-5-4-6-8-11/h4-8,10H,2-3,9,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWMJRJCSZMXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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